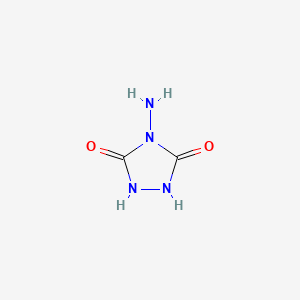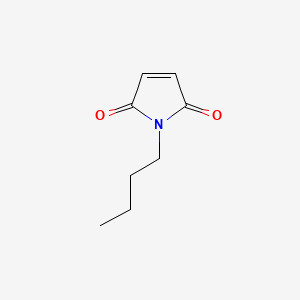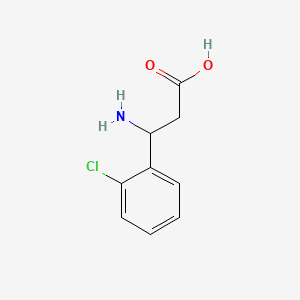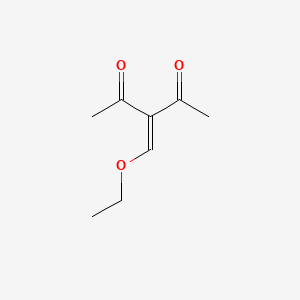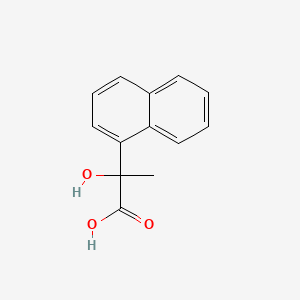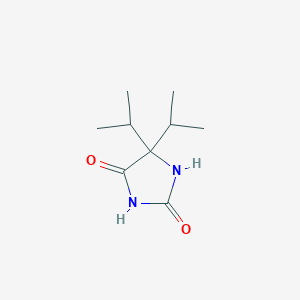
2-(3-Fluoro-4-methoxyphenyl)ethanamine
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)ethanamine is a chemical compound that has been synthesized and studied for its diverse chemical and physical properties. The compound has been a subject of interest in the synthesis of novel Schiff bases and their potential applications.
Synthesis Analysis
The compound has been synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, employing techniques such as Gewald synthesis and Vilsmeier-Haack reaction. These methods involve the use of malononitrile, a mild base, sulfur powder, and subsequent treatment with various aldehydes to obtain novel Schiff bases (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through X-ray diffraction techniques, revealing orthorhombic space groups and significant intermolecular hydrogen bonding that stabilizes their structure. The analysis of these structures provides insight into the spatial arrangement and interaction of atoms within the molecule (Xu Liang).
Chemical Reactions and Properties
2-(3-Fluoro-4-methoxyphenyl)ethanamine and its derivatives participate in various chemical reactions, including the formation of Schiff bases. These reactions are significant for the synthesis of compounds with potential antimicrobial activity. The presence of the fluoro and methoxy groups contributes to the compound's reactivity and interaction with other chemical entities (Puthran et al., 2019).
Scientific Research Applications
-
Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods : The synthesis of TFMP derivatives involves various chemical reactions, including vapor-phase reactions .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Synthesis and Applications of m-Aryloxy Phenols
- Field : Plastics, Adhesives, and Coatings Industries .
- Application : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, allowing for the preparation of complex m-aryloxy phenols with functional groups .
- Results : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Compounds
- Field : Antitubercular Activities .
- Application : A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed and synthesized for their antitubercular activities .
- Methods : The compounds were synthesized and then assessed for their antitubercular activities by a microdilution method .
- Results : All the novel derivatives exerted potent or moderate active against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL .
Safety And Hazards
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .
properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBJMNUDCAJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330072 | |
| Record name | 2-(3-fluoro-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxyphenyl)ethanamine | |
CAS RN |
458-40-2 | |
| Record name | 2-(3-fluoro-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


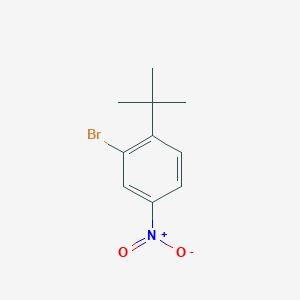
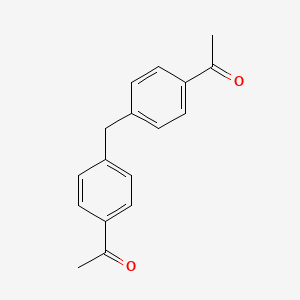
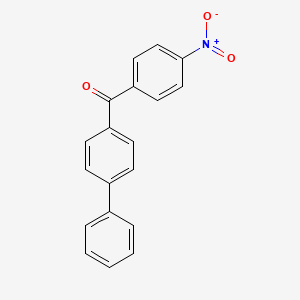
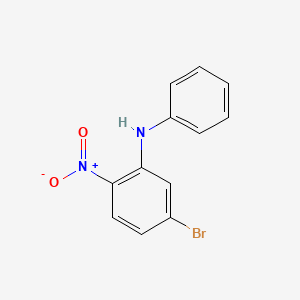
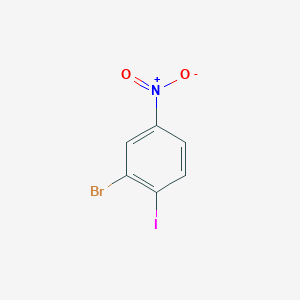
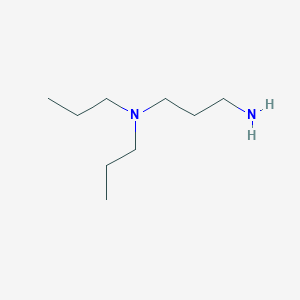
![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)
